molecular formula C17H26N4O3 B8796634 1-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)-4-methylpiperazin-2-one

1-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)-4-methylpiperazin-2-one

Cat. No. B8796634
M. Wt: 334.4 g/mol
InChI Key: GOSYUJDNSJUVHT-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

Sodium triacetoxyborohydride (3.10 g, 14.61 mmol) was added to a mixture of 2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde (intermediate 41, 2.30 g, 9.74 mmol), ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride (intermediate 82, 2.6 g, 14.61 mmol) and triethylamine (6.75 ml, 48.7 mmol) in 1,2-dichloroethane (20 ml) at room temperature. The reaction mixture was stirred for 21 h at room temperature and additional sodium triacetoxyborohydride (2.6 g, 9.74 mmol) was added. After a further 4 h stirring at room temperature, again additional sodium triacetoxyborohydride (1.3 g, 4.87 mmol) was added and the reaction maintained at 4° C. for 2.5 days. The reaction mixture was then warmed to room temperature, saturated aqueous NaHCO3 solution added, the mixture extracted with DCM (3×), the combined organic layers dried over Na2SO4 and evaporated. The residue was applied to a 120 g RediSep® silica column as a DCM solution and purified by normal phase chromatography, eluting with a gradient from DCM to 10% MeOH in DCM. Product containing fractions were combined and evaporated to give the title compound as an orange foam. 1H NMR (400 MHz, CDCl3) δ 7.08 (s, 1H), 5.30 (s, br, 1H), 5.20 (s, 1H), 4.69 (s, 2H), 3.44-3.34 (m, 2H), 3.40 (s, 6H), 3.22-3.15 (m, 2H), 3.24 (s, 2H), 2.71-2.64 (m, 2H), 2.58-2.50 (m, 2H), 2.31 (s, 3H), 1.98-1.82 (m, 2H). (UPLC-MS 6) tR 0.33; ESI-MS 335.3 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH3:15][O:16][CH:17]([O:30][CH3:31])[C:18]1[C:27]([CH:28]=O)=[CH:26][C:25]2[CH2:24][CH2:23][CH2:22][NH:21][C:20]=2[N:19]=1.Cl.Cl.[NH2:34][CH2:35][CH2:36][N:37]([CH3:44])[CH2:38][C:39](OCC)=[O:40].C(N(CC)CC)C.C([O-])(O)=O.[Na+]>ClCCCl>[CH3:15][O:16][CH:17]([O:30][CH3:31])[C:18]1[C:27]([CH2:28][N:34]2[CH2:35][CH2:36][N:37]([CH3:44])[CH2:38][C:39]2=[O:40])=[CH:26][C:25]2[CH2:24][CH2:23][CH2:22][NH:21][C:20]=2[N:19]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(C1=NC=2NCCCC2C=C1C=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC=2NCCCC2C=C1C=O)OC
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl.Cl.NCCN(CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NCCN(CC(=O)OCC)C
Name
Quantity
6.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 21 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After a further 4 h stirring at room temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained at 4° C. for 2.5 days
Duration
2.5 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by normal phase chromatography
WASH
Type
WASH
Details
eluting with a gradient from DCM to 10% MeOH in DCM
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
COC(C1=NC=2NCCCC2C=C1CN1C(CN(CC1)C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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